H-His-pNA

説明

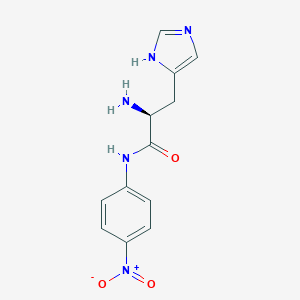

H-His-pNA is a significant chemical compound widely used in biochemical research. It serves as a substrate to measure the activity of various enzymes, including chymotrypsin, trypsin, and elastase . This compound is synthesized through the reaction between L-histidine and 4-nitroaniline, resulting in a product that displays a yellow color .

準備方法

Synthetic Routes and Reaction Conditions: H-His-pNA is synthesized through a straightforward reaction between L-histidine and 4-nitroaniline . The reaction typically involves the formation of an amide bond between the amino group of L-histidine and the nitro group of 4-nitroaniline. The reaction conditions often include the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction can be carried out in large reactors with controlled temperature and pH to ensure optimal yield and purity of the product.

化学反応の分析

Types of Reactions: H-His-pNA primarily undergoes hydrolysis reactions catalyzed by enzymes such as chymotrypsin, trypsin, and elastase . These enzymes hydrolyze the amide bond between L-histidine and 4-nitroaniline, resulting in the release of 4-nitroaniline .

Common Reagents and Conditions: The hydrolysis reactions typically occur under mild conditions, with the presence of the specific enzyme being the primary requirement. The reactions are often carried out in buffered solutions to maintain the optimal pH for enzyme activity.

Major Products Formed: The major product formed from the hydrolysis of this compound is 4-nitroaniline . This product can be detected spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .

科学的研究の応用

Scientific Research Applications

-

Gene Therapy

- H-His-pNA has been investigated for its potential in gene therapy, particularly as an antisense agent. Its ability to bind specifically to target RNA sequences enables the inhibition of gene expression. Studies have shown that this compound can effectively silence genes in human fibroblast cell lines, such as COL1A1, demonstrating its utility in therapeutic applications aimed at genetic disorders.

-

Molecular Diagnostics

- The high specificity and affinity of this compound make it suitable for use in molecular diagnostics. It has been employed as a probe in fluorescence in situ hybridization (FISH) assays, allowing for the detection of specific genetic mutations or the presence of pathogens in clinical samples . The sensitivity of this compound-based assays surpasses traditional methods, enabling the detection of low levels of mutant DNA, which is crucial for early diagnosis of diseases such as cancer .

-

Environmental Monitoring

- This compound can also be applied in environmental studies to monitor genetic material from microbial communities. Its ability to hybridize with specific DNA sequences allows researchers to assess biodiversity and track changes in microbial populations in various ecosystems . This application is particularly relevant in understanding the impact of pollution and climate change on environmental health.

Case Studies

Recent Advances

Recent research has focused on enhancing the delivery mechanisms of this compound conjugates. For instance, modifications with lipophilic cations have significantly improved cellular uptake and antisense activity against viral targets like HIV . These advancements are paving the way for more effective therapeutic strategies utilizing this compound.

作用機序

The mechanism of action of H-His-pNA involves enzyme-catalyzed hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline . Enzymes such as chymotrypsin, trypsin, and elastase target this amide bond, resulting in the release of 4-nitroaniline . The hydrolysis reaction can be monitored spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .

類似化合物との比較

H-His-pNA can be compared with other nitroanilide derivatives used as enzyme substrates. Similar compounds include 4-nitroacetanilide and 4-nitrobenzanilide, which are also used in enzyme activity assays . this compound is unique in its specific application for measuring the activity of proteolytic enzymes such as chymotrypsin, trypsin, and elastase .

List of Similar Compounds:- 4-Nitroacetanilide

- 4-Nitrobenzanilide

These compounds share structural similarities with this compound but differ in their specific applications and enzyme targets .

生物活性

H-His-pNA (H-Histidine peptide nucleic acid) is a synthetic oligonucleotide analogue that exhibits significant biological activity, particularly in the context of gene modulation and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by a peptide nucleic acid (PNA) backbone that offers enhanced stability against enzymatic degradation compared to traditional nucleic acids. This stability allows for prolonged activity in biological systems, making this compound a promising candidate for therapeutic applications, including gene therapy and antisense strategies.

- Antisense Activity : this compound can hybridize with complementary RNA or DNA sequences, inhibiting transcription and translation processes. This mechanism is crucial for downregulating specific genes involved in various diseases.

- Antigene Activity : By binding to DNA, this compound can block the transcription machinery, preventing the expression of target genes. This property is particularly useful in cancer therapy where overexpression of oncogenes is a concern.

- Mismatched Discrimination : this compound demonstrates high specificity for its target sequences, allowing it to effectively discriminate between perfectly matched and mismatched nucleotides. This feature enhances its potential as a therapeutic agent by minimizing off-target effects.

Case Studies

Several studies have investigated the biological activity of this compound across different contexts:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the expression of oncogenes in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis.

- Gene Silencing in Fibroblasts : A study demonstrated that this compound effectively silenced the COL1A1 gene in human fibroblast cell lines, resulting in reduced collagen production, which is relevant for fibrotic diseases (Table 1).

Table 1: Summary of Biological Activities of this compound

| Target Gene | Cell Line/Model | Mechanism | Observed Effects |

|---|---|---|---|

| COL1A1 | Human fibroblasts | Antigene | Reduced mRNA levels |

| MYCN | Rhabdomyosarcoma | Antisense | Decreased expression |

| RAD51 | Multiple Myeloma | Antigene | Inhibition of expression |

Comparative Analysis with Other Oligonucleotides

This compound has been compared with other oligonucleotide therapies such as siRNA and traditional antisense oligonucleotides. Key differences include:

- Stability : this compound exhibits greater resistance to nucleases than siRNA and phosphorothioate oligonucleotides.

- Targeting Efficiency : The high binding affinity of this compound allows for effective targeting even at lower concentrations.

- Delivery Mechanisms : Various delivery methods are being explored for PNAs, including lipid-based carriers and conjugation with cell-penetrating peptides to enhance cellular uptake.

Future Directions

Research into this compound is ongoing, with several promising avenues:

- Therapeutic Applications : Continued exploration of its use in targeted cancer therapies and genetic disorders.

- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic modalities such as chemotherapy or immunotherapy.

- Clinical Trials : Future clinical trials will be essential to establish safety profiles and therapeutic efficacy in humans.

特性

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUATUQRWYXUCA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CC2=CN=CN2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428626 | |

| Record name | AC1OLRMH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70324-65-1 | |

| Record name | AC1OLRMH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。